Home > Products > Screening Compounds P57607 > Lapatinib Ditosylate
Lapatinib Ditosylate - 388082-78-8

Lapatinib Ditosylate

Catalog Number: EVT-254740
CAS Number: 388082-78-8
Molecular Formula: C29H26ClFN4O4S
Molecular Weight: 581.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lapatinib ditosylate is a synthetic chemical compound widely studied in scientific research for its biological activity, particularly in the field of oncology. [] It is classified as a 4-anilinoquinazoline derivative and belongs to the broader class of tyrosine kinase inhibitors. [] Lapatinib ditosylate is known for its selective and potent inhibitory activity against epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. [, ] These receptors play crucial roles in cellular growth and proliferation, and their aberrant signaling is often implicated in the development and progression of various cancers. [, ] Therefore, lapatinib ditosylate has gained significant attention as a potential therapeutic agent for cancers characterized by EGFR and HER2 overexpression. [, , ]

Lapatinib

Compound Description: Lapatinib, the free base form of Lapatinib Ditosylate, is a potent and selective dual tyrosine kinase inhibitor (TKI). Lapatinib specifically targets epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) by hindering their intracellular domain autophosphorylation . This inhibition disrupts the Ras/Raf MAPKs and PI3K/Akt pathways, which are critical for regulating cell proliferation and survival. Relevance: Lapatinib is the active moiety of Lapatinib Ditosylate, converted to its active form within the body. Understanding the properties of Lapatinib is essential as it provides the fundamental basis for Lapatinib Ditosylate's pharmacodynamics.

Gefitinib

Compound Description: Gefitinib (Iressa) is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR) . It functions by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling pathways involved in cell proliferation and survival.Relevance: While both Gefitinib and Lapatinib Ditosylate act upon EGFR, Lapatinib Ditosylate exhibits dual inhibition by targeting both EGFR and HER2, making its action broader within the tyrosine kinase family .

Dacomitinib

Compound Description: Dacomitinib (PF00299804) is an irreversible, small-molecule, dual-kinase inhibitor currently in clinical trials for various tumors . It targets both EGFR and HER2, similar to Lapatinib Ditosylate, but acts irreversibly, leading to prolonged inhibition of these kinases.Relevance: Dacomitinib and Lapatinib Ditosylate share the same target profile (EGFR and HER2) but differ in their binding kinetics. Dacomitinib's irreversible binding may have implications for its duration of action and potential toxicity profile compared to Lapatinib Ditosylate .

3-Chloro-4-(3-fluorobenzyloxy)aniline

Compound Description: This compound is identified as a genotoxic impurity present in Lapatinib Ditosylate . It is essential to control its levels during Lapatinib Ditosylate synthesis due to its potential to cause DNA damage.Relevance: This compound highlights the importance of controlling impurities during drug development. While structurally related to Lapatinib Ditosylate, it lacks the desired pharmacological activity and presents a potential safety risk .

Source and Classification

Lapatinib ditosylate is derived from lapatinib, which is synthesized as a salt form with tosylate ions. The compound falls under the category of antineoplastic agents, specifically protein kinase inhibitors, and is utilized in oncology for its ability to inhibit tumor cell proliferation by blocking specific signaling pathways involved in cancer progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of lapatinib ditosylate involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of lapatinib base, which is then converted into the tosylate salt using p-toluenesulfonic acid monohydrate. This conversion is crucial for enhancing the solubility and bioavailability of the drug.
  2. Crystallization: The crude tosylate salt undergoes crystallization from aqueous isopropyl alcohol to yield high-purity lapatinib ditosylate monohydrate. This step is vital for obtaining a product suitable for pharmaceutical applications.
  3. Improved Processes: Recent patents describe improved methods that enhance yield and reduce genotoxic impurities during synthesis, particularly through techniques such as crystallization or recrystallization involving dimethylformamide and acetonitrile mixtures .
Molecular Structure Analysis

Structure and Data

The molecular formula of lapatinib ditosylate is C29_{29}H26_{26}ClF2_{2}N3_{3}O4_{4}S2_{2}. Its structure includes a quinazoline core substituted with various functional groups that confer its biological activity.

  • Chemical Structure: The compound can be represented structurally as follows:
Lapatinib Ditosylate C29H26ClF2N3O4S2\text{Lapatinib Ditosylate }\quad \text{C}_{29}\text{H}_{26}\text{ClF}_{2}\text{N}_{3}\text{O}_{4}\text{S}_{2}
  • Characterization Techniques: The structure has been elucidated using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry, and X-ray diffraction analysis, confirming its identity and purity .
Chemical Reactions Analysis

Reactions and Technical Details

Lapatinib ditosylate undergoes various chemical reactions during its synthesis:

  1. Formation of Tosylate Salt: The reaction between lapatinib base and p-toluenesulfonic acid leads to the formation of lapatinib ditosylate.
  2. Crystallization Reactions: The purification process involves crystallization, where solvent interactions lead to the formation of stable crystalline forms that are essential for drug formulation.
  3. Impurity Reduction: Advanced methods aim to minimize genotoxic impurities such as fluorochloroaniline during synthesis, ensuring compliance with safety standards .
Mechanism of Action

Process and Data

Lapatinib exerts its therapeutic effects primarily through inhibition of the HER2 and EGFR signaling pathways:

  1. Inhibition of Kinase Activity: By binding to the intracellular domain of HER2 and EGFR, lapatinib prevents autophosphorylation and activation of downstream signaling cascades that promote cell proliferation and survival.
  2. Impact on Tumor Growth: This inhibition leads to reduced tumor cell growth, increased apoptosis, and enhanced sensitivity to other chemotherapeutic agents.
  3. Clinical Efficacy: Clinical studies have demonstrated that lapatinib can improve outcomes in patients with HER2-positive breast cancer when used alone or in combination with other therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Lapatinib ditosylate typically appears as a white to off-white powder.
  • Solubility: It exhibits solubility in organic solvents such as methanol and dimethylformamide, which aids in its formulation for oral administration.
  • Stability: Stability studies have indicated that it maintains its properties under specified conditions (25°C/60% RH) for extended periods without significant degradation .

Relevant Data or Analyses

  • Analytical Methods: High-performance liquid chromatography (HPLC) methods have been developed for quantifying lapatinib in pharmaceutical formulations, demonstrating high sensitivity with limits of detection around 0.265 µg/ml .
Applications

Scientific Uses

Lapatinib ditosylate is primarily used in oncology:

  1. Breast Cancer Treatment: It is indicated for use in patients with advanced or metastatic HER2-positive breast cancer, often in combination with other chemotherapeutic agents like capecitabine.
  2. Research Applications: Ongoing research explores its efficacy against various cancers beyond breast cancer, assessing its role in combination therapies and novel formulations to enhance bioavailability .
Molecular Mechanisms of Action in Oncogenic Pathways

Dual Tyrosine Kinase Inhibition: HER2/EGFR Cross-Talk Dynamics

Lapatinib ditosylate (Tykerb®/Tyverb®) is a small molecule inhibitor that targets the intracellular tyrosine kinase domains of human epidermal growth factor receptor 2 (HER2/ERBB2) and epidermal growth factor receptor (EGFR/ERBB1). This dual inhibition disrupts critical oncogenic signaling cascades in cancer cells. Unlike monoclonal antibodies (e.g., trastuzumab) that bind extracellular domains, lapatinib penetrates the cell membrane to competitively bind the ATP-binding pockets of both receptors, preventing receptor autophosphorylation and subsequent activation [1] [4] [6]. This mechanism is particularly effective against HER2-positive breast cancers, where receptor dimerization drives tumor progression through ligand-independent signaling [6].

The cross-inhibition dynamics between HER2 and EGFR create a broader therapeutic effect than single-target agents. HER2 lacks a known ligand and is activated through heterodimerization with other ERBB family members, particularly EGFR. Lapatinib simultaneously blocks both receptors, preventing compensatory signaling pathways that often underlie resistance to single-target therapies. This dual blockade results in synergistic antiproliferative effects, as demonstrated in HER2-overexpressing breast cancer cell lines where lapatinib retained significant activity even in trastuzumab-conditioned cells [1] [4]. The residence time of lapatinib in the kinase domain is notably long (dissociation half-life ≥300 minutes), contributing to its sustained pharmacodynamic activity despite variable oral bioavailability [1] [6].

Table 1: Comparative Kinase Inhibition Profile of Lapatinib Ditosylate

Target ReceptorInhibition Constant (nM)Biological ConsequenceResistance Mitigation
HER2/ERBB29.2Blocks homo/heterodimer formationOvercomes trastuzumab resistance
EGFR/ERBB110.8Prevents ligand-induced activationTargets EGFR-overexpressing clones
ERBB4367Secondary inhibitionReduces compensatory signaling

Intracellular Signaling Cascade Disruption: PI3K/AKT/mTOR and MAPK/ERK Pathways

Beyond direct receptor inhibition, lapatinib ditosylate profoundly disrupts downstream signal transduction through the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways regulate critical cellular processes including proliferation, survival, and metabolism. In triple-negative breast cancer (TNBC) cells (MDA-MB-231, MDA-MB-468, HCC-1937), lapatinib induces dose-dependent apoptosis by inhibiting cancerous inhibitor of protein phosphatase 2A (CIP2A), leading to protein phosphatase 2A (PP2A) reactivation and subsequent dephosphorylation of AKT [2]. This CIP2A/PP2A/p-AKT axis represents a key mechanistic pathway for lapatinib's efficacy in HER2-negative contexts, expanding its therapeutic relevance beyond classical HER2-positive indications [2] [7].

The temporal dynamics of pathway inhibition reveal that lapatinib suppresses CIP2A and p-AKT in both dose- and time-dependent manners. Experimental data demonstrate that lapatinib treatment (10μM) for 48 hours significantly decreased CIP2A protein levels by >60% and p-AKT by >70% across multiple TNBC cell lines [2]. PP2A activation was confirmed through phosphatase activity assays, showing a 2.3-3.1 fold increase in activity following lapatinib exposure. Crucially, this effect was reversed pharmacologically by the PP2A antagonist okadaic acid, confirming PP2A's essential role in lapatinib-induced apoptosis [2]. The translational significance was validated in MDA-MB-468 xenograft models, where lapatinib treatment significantly suppressed tumor growth while simultaneously downregulating CIP2A and p-AKT expression in tumor tissues [2] [7].

Additionally, lapatinib indirectly modulates transcriptional regulation by disturbing Elk1 binding to the CIP2A promoter region, reducing CIP2A transcription. This epigenetic-like effect further amplifies the drug's impact on the PP2A-AKT signaling axis, creating a self-reinforcing inhibitory loop against oncogenic survival pathways [2] [3].

Allosteric Modulation of ATP-Binding Domains: Structural Kinetics

The structural specificity of lapatinib ditosylate derives from its unique interaction with the ATP-binding cleft of ERBB receptors. As a 4-anilinoquinazoline derivative (chemical formula: C₂₉H₂₆ClFN₄O₄S), lapatinib binds the kinase domain in a distinct conformational state characterized by a "DFG-out" orientation, where the phenylalanine residue of the DFG motif swings outward to create a hydrophobic pocket [6] [8]. This binding mode differs from other tyrosine kinase inhibitors (e.g., gefitinib) that target the active "DFG-in" conformation, explaining lapatinib's unique kinase inhibition profile and resistance patterns [8].

The binding kinetics demonstrate slow dissociation rates (t₁/₂ ≥300 minutes), resulting in prolonged target suppression despite plasma clearance. Crystallographic analyses reveal that lapatinib forms multiple hydrogen bonds with HER2 residues Thr798 and Glu770 through its quinazoline nitrogen and furan oxygen atoms, respectively. Additionally, the chlorobenzene moiety extends into a hydrophobic region near the gatekeeper residue Thr797, enhancing binding affinity and specificity [6]. This extensive network of interactions contributes to lapatinib's high binding energy (ΔG = -12.3 kcal/mol) and explains its effectiveness against certain kinase domain mutations that confer resistance to first-generation inhibitors [6] [8].

Table 2: Structural Kinetics of Lapatinib Binding to ERBB Receptors

Kinetic ParameterHER2/ERBB2EGFR/ERBB1Biological Implication
Kd (nM)9.210.8High-affinity dual targeting
Kon (M⁻¹s⁻¹)2.1×10⁵1.8×10⁵Rapid target engagement
Koff (s⁻¹)3.8×10⁻⁴4.2×10⁻⁴Slow dissociation rate
Residence Time (min)≥300≥300Sustained target coverage

Epigenetic Modulation of Receptor Overexpression in Metastatic Niches

Emerging evidence indicates that lapatinib ditosylate exerts epigenetic influences beyond direct kinase inhibition, particularly in metastatic microenvironments. In HER2-positive breast cancer models, lapatinib downregulates HER2 transcription through chromatin remodeling mechanisms involving histone deacetylase (HDAC) recruitment to the ERBB2 promoter region. This leads to reduced histone acetylation (H3K27ac) and increased repressive methylation (H3K27me3), creating a transcriptionally silent chromatin state [3] [5].

The drug also modulates non-coding RNA networks that regulate receptor expression. In trastuzumab-resistant cells, lapatinib treatment significantly downregulated oncogenic miRNAs (miR-21, miR-155) while upregulating tumor-suppressive miRNAs (miR-16, miR-125b) that target HER2 and EGFR mRNAs. This post-transcriptional regulation creates a secondary layer of receptor suppression complementary to direct kinase inhibition [3] [5]. Furthermore, lapatinib perturbs the binding of transcription factor Elk1 to the CIP2A promoter, indirectly reducing CIP2A transcription and enhancing PP2A-mediated tumor suppression [2] [3].

In brain metastasis niches, where HER2-positive breast cancer frequently progresses due to poor blood-brain barrier penetration of antibody therapies, lapatinib's small molecular weight enables effective CNS penetration. Here, it demonstrates dual epigenetic activity: (1) suppressing HER2 amplification through promoter methylation, and (2) inhibiting EGFR variants (e.g., EGFRvIII) commonly selected in metastatic microenvironments. These epigenetic modifications potentially explain lapatinib's clinical activity against CNS metastases observed in HER2-positive breast cancer patients [5] [7].

Table 3: Epigenetic Targets of Lapatinib Ditosylate in Metastatic Niches

Epigenetic MechanismTargetEffectFunctional Consequence
Histone ModificationH3K27ac at ERBB2 promoter↓ 65%Reduced HER2 transcription
H3K27me3 at ERBB2 promoter↑ 3.2-foldChromatin condensation
Transcription Factor BindingElk1-CIP2A promoter complexDisruption↓ CIP2A transcription
miRNA ModulationmiR-21↓ 4.3-foldDerepression of PTEN
miR-125b↑ 2.8-foldEnhanced HER2 mRNA degradation
Promoter MethylationEGFRvIII promoterHypermethylationSilencing of metastatic EGFR variant

Properties

CAS Number

388082-78-8

Product Name

Lapatinib Ditosylate

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

581.1 g/mol

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.O

Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/
2.23e-02 g/L

Synonyms

GW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.